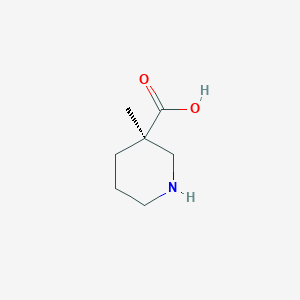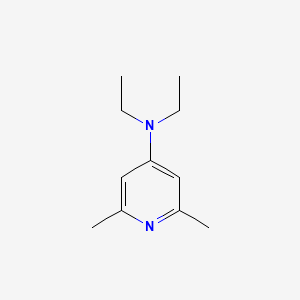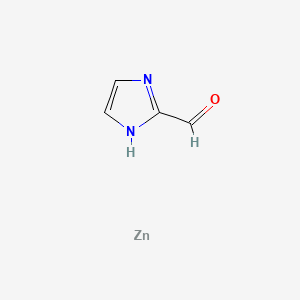
1H-imidazole-2-carbaldehyde zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carbaldehyde zinc is a coordination compound that combines the imidazole ring with a zinc ion Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its versatility and presence in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-carbaldehyde zinc typically involves the reaction of 1H-imidazole-2-carbaldehyde with a zinc salt, such as zinc chloride or zinc acetate. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions. The imidazole derivative acts as a ligand, coordinating with the zinc ion to form the desired complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole-2-carbaldehyde zinc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products:
Oxidation: 1H-Imidazole-2-carboxylic acid zinc.
Reduction: 1H-Imidazole-2-methanol zinc.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-carbaldehyde zinc has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors.
Mecanismo De Acción
The mechanism of action of 1H-imidazole-2-carbaldehyde zinc involves its ability to coordinate with metal ions and interact with biological molecules. The imidazole ring can bind to metal ions in enzymes, potentially inhibiting their activity. The zinc ion can also play a role in stabilizing the compound and enhancing its reactivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit metalloproteinases by binding to their active sites.
Signal Transduction: It may interfere with signaling pathways involving metal ions, such as zinc-dependent pathways.
Comparación Con Compuestos Similares
1H-Imidazole-2-carbaldehyde zinc can be compared with other imidazole derivatives and zinc complexes:
1H-Imidazole-4-carbaldehyde zinc: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
2-Methylimidazole zinc:
Zinc acetate imidazole complex: A simpler complex with different coordination chemistry and applications.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a zinc ion, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C4H4N2OZn |
|---|---|
Peso molecular |
161.5 g/mol |
Nombre IUPAC |
1H-imidazole-2-carbaldehyde;zinc |
InChI |
InChI=1S/C4H4N2O.Zn/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6); |
Clave InChI |
YAGCJGCCZIARMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C=O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


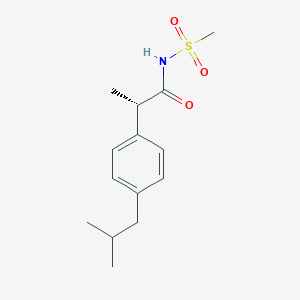
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
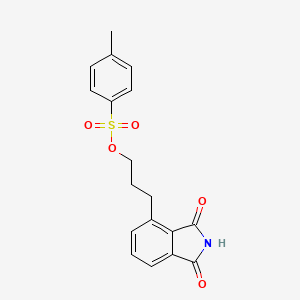
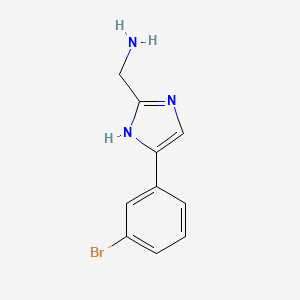
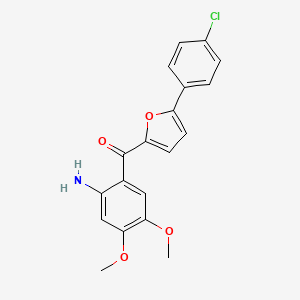
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
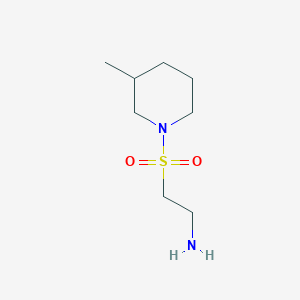
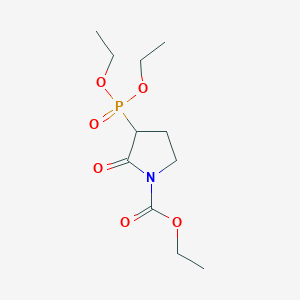
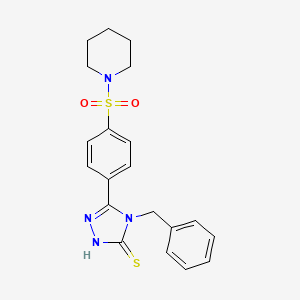
![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)

